molecular formula C22H20N4O4 B11664887 6-Amino-3-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11664887
M. Wt: 404.4 g/mol
InChI Key: IFUVPYAVLVQULV-UHFFFAOYSA-N
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Description

6-Amino-3-phenyl-4-(3,4,5-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that features a pyrano[2,3-c]pyrazole core. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry. The presence of the 3,4,5-trimethoxyphenyl group enhances its pharmacological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-phenyl-4-(3,4,5-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one in aqueous media without the need for a catalyst . This method is advantageous due to its simplicity and the use of environmentally benign conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and sustainable practices.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-phenyl-4-(3,4,5-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.

    Reduction: This reaction can be used to alter the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s activity or specificity.

Scientific Research Applications

6-Amino-3-phenyl-4-(3,4,5-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-3-phenyl-4-(3,4,5-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group plays a crucial role in binding to proteins and enzymes, inhibiting their activity. This can lead to the disruption of cellular processes, making the compound effective against cancer cells and pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-amino-3-phenyl-4-(3,4,5-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile stands out due to the presence of the 3,4,5-trimethoxyphenyl group This group enhances its pharmacological properties, making it more effective in various biological applications

Properties

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

6-amino-3-phenyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C22H20N4O4/c1-27-15-9-13(10-16(28-2)20(15)29-3)17-14(11-23)21(24)30-22-18(17)19(25-26-22)12-7-5-4-6-8-12/h4-10,17H,24H2,1-3H3,(H,25,26)

InChI Key

IFUVPYAVLVQULV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N

Origin of Product

United States

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